Cas no 894063-27-5 (2,6-difluoro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzamide)

2,6-Difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,4-triazolo[4,3-b]pyridazine moiety via a phenyl spacer. The presence of fluorine atoms at the 2- and 6-positions of the benzamide ring enhances its electronic properties and potential binding affinity in medicinal chemistry applications. The 1,2,4-triazolo[4,3-b]pyridazine scaffold contributes to its versatility as a pharmacophore, often associated with biological activity. This compound is of interest in drug discovery, particularly for targeting kinase or receptor interactions, due to its balanced lipophilicity and hydrogen-bonding capabilities. Its structural complexity allows for further derivatization, making it a valuable intermediate in synthetic chemistry.
2,6-difluoro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzamide structure
894063-27-5 structure
Product Name:2,6-difluoro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzamide
CAS No:894063-27-5
MF:C18H11F2N5O
MW:351.309649705887
CID:6403875
PubChem ID:7532181
Update Time:2025-10-12

2,6-difluoro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzamide
    • SR-01000913333-1
    • 894063-27-5
    • N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,6-difluorobenzamide
    • SR-01000913333
    • AKOS024654375
    • 2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
    • F2508-0045
    • 2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
    • Benzamide, 2,6-difluoro-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]-
    • Inchi: 1S/C18H11F2N5O/c19-13-5-2-6-14(20)17(13)18(26)22-12-4-1-3-11(9-12)15-7-8-16-23-21-10-25(16)24-15/h1-10H,(H,22,26)
    • InChI Key: WKVLDTXRCAHVDA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NN3C=NN=C3C=C2)=C1)(=O)C1=C(F)C=CC=C1F

Computed Properties

  • Exact Mass: 351.09316632g/mol
  • Monoisotopic Mass: 351.09316632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • pka: 11.32±0.70(Predicted)

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2,6-difluoro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzamide Related Literature

Additional information on 2,6-difluoro-N-(3-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzamide

Introduction to 2,6-difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS No. 894063-27-5)

2,6-difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 894063-27-5, represents a fusion of fluorinated aromatic rings with a triazolopyridazine core, making it an intriguing candidate for further investigation in drug discovery and medicinal chemistry.

The molecular structure of 2,6-difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide incorporates several key pharmacophoric elements that are known to influence binding affinity and metabolic stability. The presence of fluorine atoms at the 2 and 6 positions of the benzamide ring enhances lipophilicity and electronic properties, which can modulate receptor interactions. Additionally, the triazolopyridazine moiety introduces a rigid heterocyclic framework that may contribute to favorable pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that 2,6-difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may exhibit inhibitory activity against enzymes involved in inflammatory pathways. This aligns with the growing interest in developing novel therapeutics that target inflammation-related diseases without causing systemic side effects.

The synthesis of 2,6-difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the molecule necessitates specialized synthetic methodologies to prevent unwanted side reactions. Techniques such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions are commonly employed in its preparation.

Pharmacological evaluation of 2,6-difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has revealed promising preliminary results in cell-based assays. The compound demonstrates selective interaction with certain protein targets while maintaining low toxicity levels. These findings are particularly noteworthy given the increasing demand for selective modulators in therapeutic applications. Further preclinical studies are warranted to elucidate its mechanism of action and therapeutic potential.

The structural motif of 2,6-difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide also makes it a valuable scaffold for structure-based drug design. By leveraging high-throughput screening technologies and virtual ligand docking simulations, researchers can rapidly identify derivatives with enhanced potency and selectivity. This approach is particularly relevant in the context of developing next-generation drugs that address unmet medical needs.

In conclusion,894063-27-5 represents a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its combination of fluorinated aromatic groups and a triazolopyridazine core positions it as a promising candidate for further development. As our understanding of molecular interactions continues to evolve,2,6-difluoro-N-(3-{1,2,4-triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is likely to play a pivotal role in advancing therapeutic strategies across multiple disease areas.

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